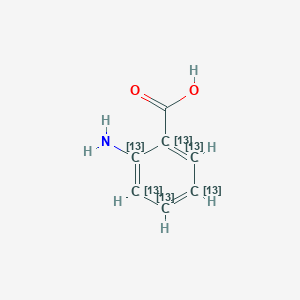

2-Amino(~13~C_6_)benzoic acid

説明

Significance of Stable Isotope Labeling in Modern Chemical and Biochemical Sciences

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C), hydrogen-1 (¹H) with deuterium (B1214612) (²H), or nitrogen-14 (¹⁴N) with nitrogen-15 (B135050) (¹⁵N). creative-proteomics.comsymeres.com This substitution creates a compound that is chemically identical to its unlabeled counterpart but has a slightly greater mass. metsol.com The key advantage of this technique lies in its ability to act as a tracer, allowing researchers to follow the path of the labeled molecule through intricate chemical reactions or metabolic pathways without altering the system's natural behavior. creative-proteomics.commetsol.com

The significance of stable isotope labeling is vast and multifaceted:

Elucidation of Metabolic Pathways: By introducing a labeled substrate into a biological system, scientists can track its conversion into various metabolites. nih.govnih.gov This provides direct evidence for the existence and activity of specific metabolic routes, and can even lead to the discovery of new pathways. nih.govtandfonline.com

Mechanistic Studies: In chemical reactions, labeled compounds help to determine the precise mechanism by which reactants are converted into products. symeres.com

Quantitative Analysis: Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative analysis, particularly in mass spectrometry-based techniques like metabolomics and proteomics. diagnosticsworldnews.com They allow for precise and accurate measurement of the concentration of their unlabeled counterparts.

Safety: Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them safe for a wide array of studies, including those involving human subjects. metsol.comdiagnosticsworldnews.com

The ability to trace molecular transformations with high precision has made stable isotope labeling an indispensable tool in fields ranging from medicine and drug development to environmental science and agriculture. symeres.comdiagnosticsworldnews.com

Overview of 2-Amino(¹³C₆)benzoic Acid (Anthranilic Acid) as a Foundational Isotopic Tracer and Precursor in Research

2-Amino(¹³C₆)benzoic acid, also known as ¹³C₆-anthranilic acid, is a specialized stable isotope-labeled compound where all six carbon atoms of the benzene (B151609) ring in the anthranilic acid molecule are replaced with ¹³C isotopes. isotope.com Anthranilic acid itself is a key intermediate in the biosynthesis of the amino acid tryptophan and various secondary metabolites in plants and microorganisms. tum.denih.gov

The uniform labeling of the aromatic ring with ¹³C makes 2-Amino(¹³C₆)benzoic acid a powerful tool for several research applications:

Biosynthetic Pathway Studies: When supplied to an organism, ¹³C₆-anthranilic acid is incorporated into larger molecules. For example, it serves as a direct precursor for the indole (B1671886) ring of tryptophan. tum.denih.gov By analyzing the resulting tryptophan and other downstream products, researchers can definitively trace the origin of the carbon skeleton back to anthranilic acid. This has been instrumental in understanding the biosynthesis of complex natural products like alkaloids. tum.de

Precursor for Labeled Biomolecules: It is used in cell-based protein overexpression systems to selectively label tryptophan residues in proteins. nih.gov This allows for detailed structural and dynamic studies of proteins using Nuclear Magnetic Resonance (NMR) spectroscopy.

Internal Standard: Due to its identical chemical behavior and distinct mass, it serves as an ideal internal standard for the accurate quantification of unlabeled anthranilic acid and its derivatives in complex biological samples. isotope.com

Feeding experiments with labeled anthranilic acid derivatives have been successfully used to study the biosynthesis of complex plant indole alkaloids, such as nudicaulins. d-nb.info

Academic Research Perspectives and Methodological Focus

The utility of 2-Amino(¹³C₆)benzoic acid and other ¹³C-labeled compounds is intrinsically linked to sophisticated analytical techniques capable of distinguishing between labeled and unlabeled molecules. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. symeres.comdiagnosticsworldnews.com

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The increased mass of a ¹³C-labeled compound results in a distinct signal shifted from its unlabeled counterpart, allowing for clear identification and quantification. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to analyze the incorporation of the ¹³C label into various metabolites, providing insights into metabolic flux. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. The ¹³C nucleus is NMR-active, and its enrichment in a molecule like 2-Amino(¹³C₆)benzoic acid significantly enhances the NMR signal. symeres.comnih.gov This allows for the direct observation of the labeled carbon atoms and their connections to other atoms, providing unambiguous structural information and insights into reaction mechanisms and molecular dynamics. nih.govacs.org While less sensitive than MS, ¹³C-NMR offers higher resolution for determining the exact position of the label within a molecule. mdpi.com

The combination of stable isotope labeling with these powerful analytical platforms enables researchers to conduct detailed investigations into the complex and dynamic world of chemical and biological systems. diagnosticsworldnews.com

| Property | Value |

| Synonyms | 2-Aminobenzoic acid-¹³C₆; 2-Aminobenzenecarboxylic acid-¹³C₆ |

| Molecular Formula | H₂N¹³C₆H₄COOH |

| Molecular Weight | 143.14 |

| CAS Number (Unlabeled) | 118-92-3 |

Structure

3D Structure

特性

IUPAC Name |

6-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZYAGGXGHYGMB-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745908 | |

| Record name | 2-Amino(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.092 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335081-06-6 | |

| Record name | 2-Amino(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 335081-06-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 13c 6 Benzoic Acid and Its Advanced Derivatives

Strategies for Stereospecific and Regiospecific ¹³C₆ Isotopic Incorporation into the Aromatic Ring

The synthesis of aromatic compounds uniformly labeled with ¹³C, such as [¹³C₆]benzene, provides a foundational starting material for more complex targets. acs.orgopenmedscience.com The primary challenge lies in the efficient and controlled construction of the ¹³C₆-labeled aromatic ring. One established method involves the Friedel-Crafts reaction using [¹³C₆]benzene as the labeled precursor. openmedscience.com This allows for the introduction of various functional groups onto the fully labeled aromatic core.

For more specific labeling patterns, which can be crucial for detailed NMR studies, alternative strategies are employed. Stereo-Array Isotope Labeling (SAIL) is a powerful technique that creates specific isotope patterns, such as alternating ¹²C-²H and ¹³C-¹H moieties in aromatic rings. protein-nmr.org.ukuni-frankfurt.de This method is particularly advantageous for protein NMR spectroscopy as it simplifies spectra and enhances resolution by removing one-bond ¹³C-¹³C couplings and reducing long-range couplings. protein-nmr.org.uk While SAIL is primarily applied in biological systems for protein expression, the underlying principles of creating defined isotopic patterns can inform chemical synthesis strategies. protein-nmr.org.ukuni-frankfurt.de

Recent advancements have also focused on late-stage core-labeling synthesis. One such method enables the incorporation of a carbon isotope into the ipso-carbon of phenols in the final synthetic step, which is highly efficient as it minimizes the loss of the expensive isotopic label over multiple reaction steps. acs.orgacs.org This approach utilizes a 1,5-diorganometallic reagent that reacts with a ¹³C-labeled one-carbon electrophile, such as [carbonyl-¹³C]dibenzyl carbonate, to form the labeled phenolic ring. acs.org

Synthesis of Deuterated and ¹³C-Labeled Anthranilic Acid Precursors for Specialized Research Applications

The synthesis of anthranilic acid isotopologues with specific ¹³C and deuterium (B1214612) (²H) patterns is of significant interest for studying protein dynamics and structure. d-nb.infonih.gov A common strategy involves building the aromatic ring from smaller, isotopically labeled fragments. For example, [1,3-¹³C₂]acetone can be used as a starting material to assemble a [3,5-¹³C₂]aniline derivative, which is then converted to the corresponding anthranilic acid. d-nb.info

Further isotopic modification can be achieved through deuteration. For instance, hydrolysis of an N-(α-ketoacyl)anthranilic acid intermediate in deuterated acid (DCl/D₂O) can yield dideuterated and ¹³C-labeled anthranilic acid. d-nb.inforesearchgate.net The electron-donating amino group directs deuteration to the ortho and para positions under mild conditions. d-nb.info This allows for the creation of well-defined labeling patterns with isolated ¹³C-¹H spin systems, which are invaluable for relaxation dispersion NMR experiments. d-nb.infonih.gov

The following table summarizes examples of synthesized deuterated and ¹³C-labeled anthranilic acid precursors:

| Compound | Starting Material(s) | Key Reaction Steps | Isotopic Labeling Pattern | Reference |

| 3,5-dideuterio[4,6-¹³C₂]anthranilic acid | [1,3-¹³C₂]acetone, Nitromalonaldehyde | Ring assembly, Deoxygenation/reduction, Hydrolysis in DCl/D₂O | ¹³C at positions 4 and 6; ²H at positions 3 and 5 | d-nb.info |

| 4,6-dideuterio[5-¹³C]anthranilic acid | [2-¹³C]acetone, [¹³C]aminophenol | Ring assembly, Perdeuteration in acidic D₂O | ¹³C at position 5; ²H at positions 4 and 6 | d-nb.info |

| [¹⁵N]Anthranilic acid | Not specified | Not specified | ¹⁵N at the amino group | d-nb.info |

| [¹³C₆]p-Aminobenzoic acid | Not specified | Not specified | Uniform ¹³C labeling of the aromatic ring | semanticscholar.org |

Derivatization of 2-Amino(¹³C₆)benzoic Acid for Enhanced Research Utility

Once synthesized, 2-Amino(¹³C₆)benzoic acid can be further modified to create a range of specialized research tools. These derivatives leverage the isotopic label for detection and quantification in various biological and chemical assays.

N-Carboxyanhydride (NCA) Formation from ¹³C₆-Labeled Anthranilic Acid Derivatives

N-Carboxyanhydrides (NCAs) are important monomers for the synthesis of polypeptides. mdpi.com The "Fuchs-Farthing" method, which involves the reaction of an amino acid with phosgene (B1210022) or a phosgene equivalent, is a widely used approach for NCA formation. mdpi.com This method can be applied to ¹³C₆-labeled amino acids, including derivatives of anthranilic acid, to produce labeled NCAs. google.com More recently, a photo-on-demand method for synthesizing NCAs using chloroform (B151607) as a phosgene precursor has been developed, offering a safer alternative. nih.gov These labeled NCAs are crucial for producing isotopically labeled polypeptides for structural and functional studies.

Preparation of ¹³C-Labeled Glycan Tags and Fluorescent Probes

Anthranilic acid and its derivatives are widely used as fluorescent tags for the analysis of glycans. nih.govresearchgate.net The amino group of anthranilic acid can react with the reducing end of a glycan via reductive amination to form a stable, fluorescently labeled conjugate. nih.govresearchgate.net When 2-Amino(¹³C₆)benzoic acid is used, the resulting glycan tag contains a stable isotope label, which is invaluable for quantitative mass spectrometry-based glycomics. acs.orgnih.gov These ¹³C-labeled glycan standards allow for accurate quantification by serving as internal standards in complex biological samples. acs.orgnih.gov

Furthermore, derivatives of anthranilic acid can be synthesized to create more sophisticated fluorescent probes. acadiau.cathejamesonlab.com For example, N-methyl-anthranilic acid has been used to create labeled glycoprobes for fluorescence-based screening assays. rsc.org The inherent fluorescence of the anthranilate core is sensitive to the local environment, making these probes useful for studying biomolecular interactions. acadiau.ca

Synthesis of Other ¹³C-Labeled Derivatives for Advanced Organic and Bioorganic Studies

The versatility of the amino and carboxylic acid functional groups on the anthranilic acid scaffold allows for the synthesis of a wide range of derivatives for various research purposes. afjbs.comcore.ac.uk For instance, ¹³C-labeled anthranilic acid derivatives have been explored as potential inhibitors of enzymes like MabA (FabG1) in tuberculosis research and as adjunct agents in cancer therapy by targeting proteins such as FUBP1. nih.govnih.gov The incorporation of the ¹³C₆-label facilitates metabolism and target engagement studies by enabling detection and quantification via mass spectrometry. acs.orgmdpi.com The synthesis of such derivatives often involves standard organic chemistry transformations like amide bond formation, esterification, and the construction of heterocyclic rings. afjbs.comcdc.gov

Advanced Spectroscopic Characterization Leveraging 13c 6 Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Amino(¹³C₆)benzoic Acid and its Metabolites

The incorporation of six ¹³C atoms into the benzene (B151609) ring of 2-aminobenzoic acid significantly amplifies NMR signals, allowing for more sensitive and detailed structural and dynamic analyses of the molecule and its biological derivatives.

Application of ¹³C NMR Chemical Shifts for Detailed Structural Elucidation and Conformational Analysis

The ¹³C NMR spectrum of 2-Amino(¹³C₆)benzoic acid and its derivatives provides a wealth of information for structural elucidation. d-nb.infomdpi.comnih.govacadiau.ca The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for precise determination of molecular structure and conformation. core.ac.ukoregonstate.edudocbrown.info

In studies of anthranilic acid derivatives, ¹³C NMR has been instrumental in confirming the structures of newly synthesized compounds. mdpi.comnih.gov For instance, the analysis of ¹³C NMR spectra, along with ¹H NMR and elemental analysis, has been used to verify the structures of novel anthranilate diamide (B1670390) derivatives. mdpi.comnih.gov The broad range of ¹³C chemical shifts allows for the clear distinction between aromatic and carboxylic acid carbons, as well as subtle differences arising from substituent effects. oregonstate.edudocbrown.info

The use of [ring-¹³C₆]2-aminobenzoyl-CoA as a substrate in enzymatic reactions has enabled detailed NMR analysis of the resulting products. d-nb.info The ¹³C NMR spectrum of the product, dominated by six double-doublets, confirmed that the connectivity of the ring carbon atoms from the substrate was retained. d-nb.infopnas.org This level of detail is crucial for understanding reaction mechanisms.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Aminobenzoic Acid

| Atom No. | Predicted Chemical Shift (ppm) |

| 1 | 117.2 |

| 2 | 152.0 |

| 3 | 117.8 |

| 4 | 135.9 |

| 5 | 119.5 |

| 6 | 132.8 |

| 7 (C=O) | 173.3 |

This table presents predicted chemical shift values and is for illustrative purposes. Actual experimental values may vary based on solvent and other experimental conditions. hmdb.ca

Utility in Heteronuclear NMR Experiments for Protein Structure and Dynamics Research (e.g., Selective Tryptophan Residue Labeling)

2-Amino(¹³C₆)benzoic acid serves as a precursor for the biosynthetic incorporation of ¹³C-labeled tryptophan into proteins, a technique invaluable for protein NMR spectroscopy. rsc.orgd-nb.info This selective labeling approach allows for the study of specific tryptophan residues within a large protein, simplifying complex spectra and enabling detailed analysis of protein structure and dynamics. d-nb.infoutoronto.ca

The introduction of 5-fluoro-(phenyl-¹³C₆)-anthranilic acid into E. coli expression systems results in the production of ¹³C-enriched 5-fluoro-L-tryptophan. rsc.org This enables heteronuclear ¹⁹F-¹³C spectroscopy, providing a powerful tool to probe the local environment and dynamics of tryptophan residues. rsc.org Such methods have been used to characterize conformational states and allosteric networks in enzymes. rsc.org

Furthermore, selective labeling of tryptophan with isotopes like ¹³C and ¹⁵N facilitates relaxation-based NMR experiments to study side-chain dynamics, which is crucial for understanding protein function and allostery. nih.gov These experiments can reveal changes in the dynamics of tryptophan residues upon ligand binding or mutation, providing insights into the mechanisms of protein regulation. nih.gov

Analysis of ¹³C-¹³C Couplings and Relaxation Dispersion for Mechanistic Insights in Complex Biological Systems

The uniform ¹³C labeling in 2-Amino(¹³C₆)benzoic acid and its metabolites allows for the analysis of ¹³C-¹³C scalar couplings, which provides direct evidence of carbon-carbon bond connectivity. d-nb.infopnas.org In the study of enzymatic reactions, the presence of one-bond ¹³C-¹³C couplings in the product spectrum, when a ¹³C₆-labeled substrate is used, confirms that the carbon skeleton of the precursor is maintained throughout the reaction. d-nb.infopnas.org This information is vital for elucidating reaction pathways.

NMR relaxation dispersion experiments on proteins selectively labeled with ¹³C-tryptophan can provide insights into conformational exchange processes occurring on the microsecond to millisecond timescale. d-nb.infonih.gov These dynamics are often associated with key biological events such as enzyme catalysis and ligand binding. The labeling patterns derived from precursors like 3,5-dideuterio[4,6-¹³C₂]anthranilic acid are specifically designed to create isolated ¹³C-¹H spin systems, which are ideal for such relaxation dispersion studies. d-nb.info

Mass Spectrometry (MS) Applications with Stable Isotope Labeling

The six-dalton mass shift provided by the ¹³C₆-label in 2-aminobenzoic acid makes it an excellent internal standard for quantitative mass spectrometry applications, particularly in the field of glycomics.

Quantitative Glycan Profiling using Stable Isotope 2-Aminobenzoic Acid Labeling (e.g., Capillary Electrophoresis-Mass Spectrometry, MALDI-TOF Mass Spectrometry)

Stable isotope labeling with 2-aminobenzoic acid (2-AA) has become a cornerstone for quantitative glycan analysis. thermoscientific.comacs.orgnih.gov By derivatizing one population of glycans with the standard "light" 2-AA and a reference population with "heavy" ¹³C₆-2-AA, the two samples can be mixed and analyzed simultaneously by mass spectrometry. nih.govresearchgate.net The relative abundance of each glycan is then determined by comparing the peak intensities of the light and heavy isotopic pairs. nih.gov

This approach has been successfully applied using various MS techniques, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Capillary Electrophoresis-Mass Spectrometry (CE-MS). thermoscientific.comnih.govacs.orgnih.gov MALDI-TOF MS offers high-throughput screening of glycan profiles, making it suitable for applications like biotherapeutic development and quality control. thermoscientific.comacs.orgnih.gov CE-MS provides excellent separation efficiency for isomeric glycans, offering a high-resolution platform for detailed quantitative comparisons. nih.govresearchgate.netnih.govjst.go.jpacs.org

The use of ¹²C₆/"heavy" ¹³C₆ 2-AA labeling in a "twoplex" manner allows for the direct comparison of glycan profiles between two samples, for instance, from healthy versus diseased states or from different batches of a biopharmaceutical. nih.govresearchgate.net This method has demonstrated good linearity and precision for quantitative analysis. nih.govresearchgate.net

Table 2: Applications of 2-Amino(¹³C₆)benzoic Acid in Quantitative Glycan Analysis

| Technique | Application | Key Advantages |

| MALDI-TOF MS | High-throughput glycan screening, Quantitative targeted glycomics (i-QTaG) | Rapid data acquisition, High sensitivity, Amenable to automation. thermoscientific.comacs.orgnih.gov |

| CE-MS | Quantitative twoplex glycan profiling, Comparability assessment of biopharmaceuticals | Excellent separation of isomers, High resolution, Orthogonal to LC separations. nih.govresearchgate.netnih.gov |

Isotopic Fingerprinting and Fragmentation Analysis in GC-MS-MS for Tracing Reaction Pathways

While less common for 2-aminobenzoic acid itself, the principles of isotopic fingerprinting and fragmentation analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are well-established for other isotopically labeled compounds and are applicable here. nist.govnih.gov The stable ¹³C₆ label in 2-aminobenzoic acid provides a distinct isotopic signature that can be tracked through various chemical or biological transformations. nist.gov

In GC-MS/MS analysis, the parent ion containing the ¹³C₆-label is selected and fragmented. The resulting fragmentation pattern, with its characteristic mass shifts for labeled fragments, provides a "fingerprint" that can confirm the identity of the compound and its metabolites. nist.gov By comparing the fragmentation patterns of labeled and unlabeled compounds, one can deduce the specific locations of the isotopic label within the molecule and trace how different parts of the molecule are processed in a reaction. This approach is powerful for elucidating complex reaction mechanisms and metabolic pathways. nist.gov The use of ¹³C₆-benzoic acid as an internal standard in isotope dilution LC/MS/MS for accurate quantification has been demonstrated, showcasing the utility of the labeled ring in mass spectrometric analysis. koreascience.kr

Vibrational Spectroscopy (Infrared and Raman) in Conjunction with Isotopic Labeling for Molecular Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure of a compound by probing its vibrational modes. su.se These two techniques are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. edinst.com When combined with isotopic labeling, these methods become even more powerful for the unambiguous assignment of vibrational bands and the detailed characterization of molecular structure.

The substitution of an atom with one of its heavier isotopes, such as replacing ¹²C with ¹³C, increases the reduced mass of the vibrating system. This increase in mass leads to a predictable decrease in the vibrational frequency of the bonds involving that atom, an effect readily observed in IR and Raman spectra. su.se In 2-Amino(¹³C₆)benzoic acid, all six carbon atoms of the benzene ring are ¹³C isotopes. This uniform labeling will induce shifts in nearly all vibrations involving the carbon skeleton.

For unlabeled anthranilic acid, specific vibrational bands have been well-characterized. researchgate.net For instance, the strong absorption from the carbonyl (C=O) stretching vibration is typically observed around 1680 cm⁻¹. researchgate.net Vibrations associated with the aromatic ring, such as C-C stretching, appear in the 1625-1465 cm⁻¹ region. researchgate.netdocbrown.info The C-N stretching and N-H deformation modes also have characteristic frequencies. researchgate.net

In the spectrum of 2-Amino(¹³C₆)benzoic acid, these frequencies would be shifted to lower wavenumbers (a "red shift"). The magnitude of the shift depends on the extent to which the carbon atoms participate in that specific vibrational mode.

Ring Vibrations: Modes that involve significant movement of the entire benzene ring skeleton, such as ring breathing and C-C stretching vibrations, would show the most pronounced shifts.

Carboxyl Group Vibrations: The C-COOH stretching vibration, connecting the carboxyl group to the ring, would be shifted. The C=O stretching frequency might also be slightly perturbed due to the electronic effect of the heavier ring carbons.

Amino Group Vibrations: Vibrations localized primarily on the -NH₂ group would be less affected, but C-N stretching would shift.

This isotopic shifting is invaluable for validating vibrational assignments made through theoretical calculations (e.g., Density Functional Theory, DFT). dergipark.org.tr By comparing the experimental spectra of the unlabeled and the ¹³C₆-labeled compound, researchers can confirm which bands correspond to which specific atomic motions, resolving ambiguities that may arise from overlapping peaks in complex molecules. ichtj.waw.pl A study on the decarboxylation of anthranilic acid has previously utilized ¹³C-labeling at the carboxyl carbon to investigate kinetic isotope effects, demonstrating the utility of isotopic substitution in studying this molecule. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Unlabeled Anthranilic Acid | Expected Shift in 2-Amino(¹³C₆)benzoic acid | Spectroscopy Technique |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) | Minimal | IR |

| N-H Stretch (Amine) | ~3400-3300 | Minimal | IR, Raman |

| C=O Stretch (Carbonyl) | ~1680 | Slight Red Shift | IR, Raman |

| Aromatic C-C Stretch | ~1625-1450 | Noticeable Red Shift | IR, Raman |

| C-O Stretch (Carboxylic Acid) | ~1320-1210 | Noticeable Red Shift | IR, Raman |

| C-N Stretch | ~1292 | Noticeable Red Shift | IR, Raman |

Table 2: Comparison of characteristic vibrational frequencies for unlabeled anthranilic acid and the expected shifts upon ¹³C₆ isotopic labeling. The shifts provide a powerful tool for detailed molecular characterization.[ edinst.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcNI7RMk7fVm3sdCrV9arjzDYf9-JUhiBkyzEqobfkiW9QHuwCcTfBYqotOjtb3UcSbbXFkTv4wjldd108EcJwrRLb9CVHOX0FkTKW-puoOysH_TQ_WVy0FV-yu446xOEluouKTlzpcXzlghVSddWRa2AbfgCpzFE3pQ%3D%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvsXO3T6HzlMXBTgDjBSxNO8WrV49G88xP0KIwyEGKm2g5h5sDZWkfA0dbtPUjrg7nEPD2BA8jFLqkcIqlOi28n0NdZ7OiqjsZ0zYpyaqYjAbTzR_OxWpolDqzObwfWYwYp2cCe24zYNv94_-qDID3TKb818YHAEsZ8LqQJqqUD4uWCkyDLYIxzKjJIJh2AtvYLg8_YZ2rQ7KRikFRuprX4RWBR-aYVDSfOzkIXvi-HWLV4mou)][ docbrown.info(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHieVPPJ71rHxw85Fi_1wggBaOrHxC7_UV_GQpsspgDxSvf8SsOaWiPqXJ57723b7801CMNtH6daCW-EYzR5UhHyL_hgSijL2rEOXBbKu7JFV5d0y45o7QYsKQgYIOZqHMLzaNWgRTGE4kgwO896HW6f1y5Kw%3D%3D)]Computational and Theoretical Investigations of 2 Aminobenzoic Acid Systems

Quantum Chemical Calculations for Optimized Molecular Geometries and Electronic Structures

Quantum chemical calculations are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For 2-aminobenzoic acid, these calculations have been performed using various levels of theory, including Hartree-Fock (HF) and Density Functional Theory (DFT) with different basis sets. nih.gov These methods are employed to identify the minimum energy conformation of the molecule.

Studies have focused on both the monomeric and dimeric forms of 2-aminobenzoic acid. dergipark.org.tr The optimized molecular structures, including bond lengths and angles, are often compared with experimental data obtained from techniques like X-ray diffraction (XRD) to validate the computational methods. dergipark.org.trresearchgate.net For instance, the calculated bond lengths and angles for the monomer and dimer of 2-amino-3-methylbenzoic acid have shown good agreement with experimental XRD results. dergipark.org.tr

Table 1: Comparison of Experimental and Calculated Geometric Parameters for 2-Aminobenzoic Acid This table is illustrative and based on findings that computational data is compared with experimental data. Specific values would require access to the full research papers.

| Parameter | Experimental (XRD) | Calculated (DFT/B3LYP) |

| C-C (ring) bond lengths (Å) | Varies | Varies |

| C-N bond length (Å) | ~1.39 | ~1.38 |

| C-C (carboxyl) bond length (Å) | ~1.48 | ~1.47 |

| C=O bond length (Å) | ~1.25 | ~1.24 |

| C-O bond length (Å) | ~1.31 | ~1.30 |

| N-H bond lengths (Å) | ~1.01 | ~1.02 |

| O-H bond length (Å) | ~0.97 | ~0.98 |

Density Functional Theory (DFT) Studies on Conformational Isomers and Intramolecular/Intermolecular Hydrogen Bonding Dynamics

Density Functional Theory (DFT) has been extensively used to study the different spatial arrangements (conformational isomers) of 2-aminobenzoic acid and the dynamics of its hydrogen bonds. nih.govacs.org The molecule can exist in different conformations due to the rotation around the C-C and C-N single bonds. DFT calculations help to determine the relative energies of these conformers and identify the most stable ones. mdpi.com For example, in 2-aminobenzamides, DFT calculations revealed that the conformer where the carbonyl oxygen and the 2-amino group are on the same side is more stable, likely due to the formation of a six-membered intramolecular ring stabilized by a hydrogen bond. mdpi.comdntb.gov.ua

Hydrogen bonding is a critical feature of 2-aminobenzoic acid, influencing its physical and chemical properties. DFT studies have explored both intramolecular hydrogen bonds (within the same molecule) and intermolecular hydrogen bonds (between different molecules), which lead to the formation of dimers. dergipark.org.trnih.gov

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen of the amino group and the oxygen of the carboxyl group. This interaction contributes to the planarity and stability of the molecule. dntb.gov.ua

Intermolecular Hydrogen Bonding: 2-Aminobenzoic acid molecules can form dimers through intermolecular hydrogen bonds between their carboxyl groups. dergipark.org.tr DFT calculations have been employed to investigate the different possible isomeric dimer structures and their relative stabilities. nih.gov

The dynamics of these hydrogen bonds, including proton exchange within the dimers, are also a subject of computational investigation. dergipark.org.tr

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and vibrational modes. For 2-aminobenzoic acid and its derivatives, theoretical calculations have been used to predict NMR chemical shifts and vibrational frequencies (IR and Raman). nih.govdergipark.org.trresearchgate.net

NMR Shieldings: The 13C NMR chemical shift of the carboxylic acid carbon is a particularly sensitive probe for determining the structure of 2-aminobenzoic acid dimers. nih.gov DFT calculations, combined with NBO analysis, have been used to understand the electronic origins of these chemical shifts. nih.gov The calculations show that the shielding of the carboxyl carbon is influenced by delocalizing interactions that are dependent on the dimer's structure. nih.gov Good linear correlations have been found between theoretically calculated NMR shieldings (using the GIAO method) and experimental data for aminobenzoic acid isomers. researchgate.net

Vibrational Frequencies: Theoretical calculations, often using DFT methods like B3LYP, are used to compute the vibrational frequencies of 2-aminobenzoic acid. nih.govresearchgate.net These calculated frequencies are then compared with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.netijsr.net To improve the agreement between theoretical and experimental values, the calculated frequencies are often scaled. nih.gov The assignments of the vibrational bands to specific molecular motions are made based on the potential energy distribution (PED) from the calculations. nih.govijsr.net These studies have investigated the vibrational modes associated with the amino and carboxyl groups, as well as the benzene (B151609) ring. researchgate.net

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Aminobenzoic Acid This table is illustrative and based on findings that computational data is compared with experimental data. Specific values would require access to the full research papers.

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT/B3LYP) |

| O-H stretch | ~3400-2500 (broad) | ~3650 |

| N-H stretch | ~3480, ~3370 | ~3500, ~3400 |

| C=O stretch | ~1680 | ~1700 |

| C-N stretch | ~1250 | ~1260 |

| Ring C-C stretch | ~1600-1450 | ~1600-1450 |

Potential Energy Surface Analysis for Proton Transfer and Torsional Tautomerism Processes in Derivatives

Potential energy surface (PES) analysis is a computational technique used to map the energy of a molecule as a function of its geometry. This is particularly useful for studying chemical processes like proton transfer and torsional tautomerism in derivatives of 2-aminobenzoic acid. dergipark.org.trdntb.gov.ua

Proton Transfer: In the dimeric form of 2-aminobenzoic acid derivatives, a proton can be exchanged between the carboxyl groups of the two interacting molecules. dergipark.org.tr PES scan calculations have been performed to determine the energy barrier for this proton transfer process. For 2-amino-3-methylbenzoic acid, the potential energy barrier for this transformation was calculated to be approximately 7.00 kcal/mol. dergipark.org.tr The energy of the dimer increases during this process, in part due to changes in the intramolecular N-H···O hydrogen bond. dergipark.org.tr

Torsional Tautomerism: Torsional tautomerism refers to the existence of different conformers arising from rotation around a single bond. In the case of 2-aminobenzoic acid derivatives, this often involves the rotation of the carboxyl group. dergipark.org.tr Relaxed potential energy scans, where the torsion angle is systematically changed, are used to create a potential energy profile for this rotation. dergipark.org.tr These calculations allow for the determination of the energy barriers between different rotational conformers.

Applications of 2 Amino 13c 6 Benzoic Acid in Biochemical and Mechanistic Elucidation

Tracer Studies in Complex Biosynthetic Pathways

Stable isotope tracers are indispensable for mapping metabolic networks and quantifying the flow of atoms through various pathways, a technique known as metabolic flux analysis (MFA). nih.govnih.gov 2-Amino(¹³C₆)benzoic acid is particularly valuable as a precursor for aromatic compounds, enabling researchers to unravel intricate biosynthetic routes in a variety of organisms.

2-Amino(¹³C₆)benzoic acid is the structurally simplest precursor for the exclusive labeling of the tryptophan side chain. nih.govresearchgate.net In the biosynthesis of aromatic amino acids, the enzyme anthranilate synthase converts chorismate into anthranilate, which is a direct precursor to tryptophan. nih.gov By supplying ¹³C-labeled anthranilic acid to cell cultures, researchers can ensure that the isotopic label is incorporated specifically into tryptophan residues of overexpressed proteins. nih.govresearchgate.net

This method offers significant advantages over using other labeled precursors, as anthranilic acid is metabolized in a well-defined manner without losing the isotopic label at major metabolic intersections of the shikimate pathway. nih.gov This specificity prevents "scrambling" of the ¹³C label into other amino acids like phenylalanine or tyrosine, a common issue with earlier precursors. nih.gov The resulting selectively labeled tryptophan provides a precise NMR probe to study the structural and dynamic characteristics of proteins. nih.govresearchgate.net Synthetic routes have been developed to produce various isotopologues of anthranilic acid, allowing for the installation of isolated ¹³C–¹H spin systems in the indole (B1671886) ring of tryptophan. nih.govresearchgate.net This is a versatile tool for investigating side chain motion using relaxation-based NMR experiments. nih.govresearchgate.net

| Feature | Advantage of using 2-Amino(¹³C₆)benzoic Acid |

| Specificity | Provides exclusive labeling of the tryptophan side chain. nih.govresearchgate.net |

| Metabolic Stability | The label is not lost at major metabolic intersection points. nih.gov |

| Reduced Scrambling | Prevents cross-labeling to other aromatic amino acids like phenylalanine and tyrosine. nih.gov |

| Versatility | Enables the installation of isolated ¹³C–¹H spin systems for advanced NMR studies. nih.govresearchgate.net |

| Robust Synthesis | Synthetic routes offer good yields and robustness compared to other precursors like indole. nih.gov |

Metabolic engineering aims to optimize microbial "cell factories" for the production of valuable chemicals. researchgate.net ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a critical technique used to quantify intracellular carbon flux distributions, identify metabolic bottlenecks, and guide genetic engineering strategies. researchgate.net While 2-aminobenzoic acid is a key tracer, its isomer, p-aminobenzoic acid (PABA), is a valuable bioproduct with applications in pharmaceuticals and as a precursor for industrial polymers. researchgate.netnih.gov

In studies involving engineered Saccharomyces cerevisiae for PABA overproduction, ¹³C tracer experiments have been instrumental. nih.gov PABA is synthesized from the central shikimate pathway intermediate, chorismate. researchgate.netnih.gov To optimize production, researchers investigated the impact of different carbon sources. nih.gov A ¹³C tracer study using a combined glycerol (B35011) and ¹³C-labeled ethanol (B145695) feed was conducted to determine the precise contribution of each carbon source to the final PABA product. nih.gov The analysis revealed that up to 32% of the produced PABA originated from glycerol, confirming that both substrates were utilized and contributed to its formation. nih.gov

Furthermore, studies have shown that a stable isotope-labeled version of PABA, p-amino[aromatic-¹³C₆]benzoic acid, is used by yeast as a precursor for the biosynthesis of Coenzyme Q. nih.gov The ¹³C₆-label was traced from PABA to later-stage intermediates, demonstrating its direct incorporation into the benzoquinone ring of Coenzyme Q. nih.gov These examples highlight how ¹³C-labeled aminobenzoic acids are used to map carbon flow and optimize the bioproduction of valuable compounds.

Table: Contribution of Carbon Sources to p-Aminobenzoic Acid (PABA) Production in Engineered S. cerevisiae

| Carbon Source | Isotopic Label | % Contribution to PABA |

|---|---|---|

| Glycerol | Natural Abundance | up to 32% nih.gov |

Understanding how compounds are metabolized in mammalian systems is a cornerstone of preclinical drug development. Isotopic tracers are essential for these investigations. Studies in rats have identified the in vivo metabolic fate of anthranilic acid, which is converted into metabolites such as anthranilamide and various hydroxylated and conjugated forms. nih.gov

The use of ¹³C tracers is central to metabolic flux analysis in mammalian cells, including in cancer research to understand how tumor cells rewire their metabolism. nih.gov Proliferating cancer cells primarily use glucose and glutamine as carbon sources. nih.gov Optimized mixtures of ¹³C-labeled glucose and glutamine have been developed to effectively label all central carbon metabolism pathways for comprehensive flux determination. nih.gov While not a primary energy source, labeled compounds like 2-Amino(¹³C₆)benzoic acid can be used to trace the fate of specific precursors through downstream pathways in in vitro cell culture systems or preclinical models, providing critical data on bioavailability and metabolic conversion.

Enzymatic Mechanism Studies Utilizing Site-Specific Isotopic Labeling

Site-specific isotopic labeling is a sophisticated strategy that involves incorporating a labeled amino acid at a specific position within a protein's sequence. nih.gov This technique simplifies complex NMR spectra and allows researchers to focus on the structure, function, and dynamics of a single key residue. nih.govckisotopes.com

As a specific precursor for tryptophan, 2-Amino(¹³C₆)benzoic acid is an ideal reagent for this purpose. nih.govresearchgate.net By introducing a ¹³C-label exclusively into the tryptophan side chain, researchers can create an isolated ¹³C-¹H spin system. nih.gov This labeled site becomes a powerful spectroscopic probe for NMR-based relaxation experiments, which measure the motion of the amino acid side chain on timescales from picoseconds to seconds. nih.govresearchgate.net Such studies provide invaluable insights into protein dynamics, which are often crucial for enzymatic catalysis, substrate binding, and allosteric regulation. The ability to observe the motion of a single residue within a large protein complex can help elucidate the physical mechanisms underlying its biological function.

Quantitative Glycomics and Glycoproteomics for Biopharmaceutical Development and Comparability Assessment

Glycosylation, the attachment of sugar chains (glycans) to proteins, is a critical post-translational modification that significantly impacts the safety and efficacy of biopharmaceutical drugs like monoclonal antibodies (mAbs). sciex.com Regulatory agencies require detailed characterization and monitoring of glycan profiles during drug development and manufacturing. sciex.com

2-Amino(¹³C₆)benzoic acid (also referred to as 2-aminobenzoic acid or 2-AA in this context) has become a key reagent for quantitative glycan analysis. researchgate.netnih.gov A "twoplex" quantitative method has been developed that uses the naturally abundant "light" (¹²C₆) and the stable isotope-labeled "heavy" (¹³C₆) versions of 2-AA to derivatize two different pools of glycans. researchgate.netnih.gov

In this workflow, glycans are first released from the glycoprotein. One sample (e.g., a reference batch) is labeled with the light 2-AA, while the other sample (e.g., a new production batch) is labeled with the heavy 2-AA. The samples are then mixed, and because the light and heavy labeled versions of the same glycan are chemically identical, they co-elute during chromatography. However, they are easily distinguished by a mass spectrometer due to the 6 Dalton mass difference between the ¹²C₆ and ¹³C₆ labels. researchgate.netresearchgate.net By comparing the signal intensities of the heavy and light isotopic clusters for each glycan, a precise relative quantification can be achieved. researchgate.netnih.gov

This stable isotope labeling strategy is ideally suited for the comparability assessment of biopharmaceuticals, allowing for precise batch-to-batch comparisons and for the differential glycomic analysis of clinical samples for biomarker discovery. researchgate.netnih.gov The method has been successfully applied to quantify N-glycans from monoclonal antibodies using techniques like capillary electrophoresis-mass spectrometry (CE-MS). researchgate.netnih.gov

Table: Common N-Glycan Structures Quantified Using ¹²C₆/¹³C₆ 2-AA Labeling

| Glycan Abbreviation | Description |

|---|---|

| F(6)A2G1 | Core fucosylated, biantennary, monogalactosylated glycan researchgate.net |

| F(6)A2G2 | Core fucosylated, biantennary, digalactosylated glycan |

| F(6)A2 | Agalactosylated core fucosylated bi-antennary glycan researchgate.net |

Role As a Precursor in Advanced Organic and Inorganic Synthesis for Research

Synthesis of ¹³C-Labeled Aromatic Intermediates for Downstream Chemical and Pharmaceutical Research

The synthesis of ¹³C-labeled aromatic intermediates is fundamental for a wide range of applications in chemical and pharmaceutical research, particularly in drug discovery and development. 2-Amino(¹³C₆)benzoic acid is a key precursor in the synthesis of isotopically labeled molecules for use in metabolic studies and as internal standards for quantitative analysis.

One significant application is in the synthesis of labeled benzimidazoles. For instance, [¹³C₆]3,4-diaminobenzoic acid has been synthesized from [¹³C₆]aniline in a six-step process. researchgate.net This labeled intermediate is ideal for preparing complex benzimidazole (B57391) fragments that can be used as internal standards in mass spectrometry assays. researchgate.net The synthetic route involves the preparation of a differentially protected 3,4-diaminobenzonitrile, followed by aromatic nitro group reduction using ammonium (B1175870) formate, and subsequent benzimidazole ring closure. researchgate.net This highlights a practical pathway where a labeled aminobenzoic acid derivative is transformed into a more complex heterocyclic system.

In the broader context of pharmaceutical research, derivatives of 2-aminobenzoic acid are recognized as important synthons for a variety of therapeutic agents. nih.gov They are used as starting materials for the synthesis of compounds with anti-inflammatory and analgesic properties. nih.gov The introduction of a ¹³C₆-labeled core through 2-amino(¹³C₆)benzoic acid enables researchers to conduct detailed pharmacokinetic and pharmacodynamic studies, tracing the metabolic fate of a drug candidate and identifying its metabolites with high precision.

The following table summarizes key transformations and applications of ¹³C-labeled aromatic intermediates derived from aminobenzoic acid precursors.

| Precursor | Transformation | Product | Application |

| [¹³C₆]Aniline | Six-step synthesis | [¹³C₆]3,4-Diaminobenzoic acid | Precursor for labeled benzimidazoles |

| N-benzylidene anthranilic acids | Diazotization and subsequent reaction with thioglycolic acid | 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids | Anti-inflammatory and analgesic agents |

Development of Novel Fluorescent Probes and Tags Incorporating ¹³C-Labeling for Advanced Biological Research

Fluorescent probes and tags are indispensable tools in modern biological research, enabling the visualization of cellular processes in real-time. mdpi.com The incorporation of stable isotopes like ¹³C into these probes can provide additional layers of information, particularly when coupled with techniques like mass spectrometry imaging. While direct examples of fluorescent probes synthesized from 2-amino(¹³C₆)benzoic acid are not extensively documented, the principles of fluorophore design and the versatility of the 2-aminobenzoic acid scaffold suggest a strong potential for its use in this area.

The general strategy for creating fluorescent probes from amino acids involves coupling the amino acid to a fluorophore. researchgate.net 2-Aminobenzoic acid itself is a fluorescent molecule, and its derivatives can be designed to have enhanced photophysical properties. The ¹³C₆-labeled benzene (B151609) ring can serve as a stable isotopic signature that does not interfere with the fluorescence but allows for quantification and differentiation from endogenous molecules in complex biological samples.

The development of such probes would likely involve:

Modification of the 2-aminobenzoic acid core: The amino and carboxylic acid groups provide convenient handles for chemical modification to attach fluorophores or modulate the intrinsic fluorescence of the molecule.

Linkage to biomolecules: The resulting labeled fluorescent tag could be conjugated to proteins, peptides, or other biomolecules to study their localization and dynamics within cells.

Multimodal imaging: The combination of fluorescence and a stable isotope label would enable correlative imaging, where fluorescence microscopy provides spatial information and mass spectrometry provides quantitative and elemental information.

A patent for chemically switchable fluorescent probes based on amino acids describes compounds with a chelate-forming group, a linker, and a fluorophore, which can be used for high-resolution fluorescence microscopy. google.com Incorporating a ¹³C₆-labeled aminobenzoic acid derivative into such a system could enhance its analytical capabilities.

Synthesis of Metal Complexes and Hybrid Compounds with 2-Aminobenzoic Acid Ligands for Catalytic or Analytical Research

2-Aminobenzoic acid and its derivatives, particularly Schiff bases, are excellent ligands for the formation of metal complexes with a wide range of transition metals. rasayanjournal.co.inyu.edu.jochesci.com These complexes have shown significant potential in catalysis and as antimicrobial agents. yu.edu.jochesci.com The use of 2-amino(¹³C₆)benzoic acid as the ligand allows for detailed mechanistic studies of catalytic cycles and metal-ligand interactions using techniques like NMR spectroscopy and mass spectrometry.

The synthesis of these metal complexes typically involves the reaction of a metal salt with the 2-aminobenzoic acid derivative in a suitable solvent, often with refluxing to drive the reaction to completion. rasayanjournal.co.in The resulting complexes can have various geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the ligands. yu.edu.jochesci.com

For example, Schiff bases derived from 2-aminobenzoic acid and an aldehyde or ketone can form stable complexes with metals like Fe(II), Cu(II), and Zn(II). yu.edu.jo These complexes have been investigated for their biological activity, including bactericidal and fungicidal properties. yu.edu.jo The ¹³C₆-labeling of the ligand would be instrumental in studying the mechanism of action of these complexes, for instance, by tracking the ligand's fate within a biological system.

In the field of catalysis, metal complexes with aminobenzoic acid-based ligands can be employed in various organic transformations. The isotopic labeling would facilitate the elucidation of reaction mechanisms, including the identification of key intermediates and the determination of reaction kinetics.

The table below provides examples of metal complexes synthesized from 2-aminobenzoic acid derivatives and their potential research applications.

| Ligand | Metal Ion(s) | Complex Type | Potential Research Application |

| Schiff base of 2-amino, 4-chloro benzoic acid and Isatin | Ti(IV), Zr(IV), Cd(II) | Coordination complex | Spectral and thermal studies |

| Schiff base of 4-(N,N-dimethylamino)benzaldehyde and 2-aminobenzoic acid | Fe(II), Cu(II), Zn(II) | Schiff base metal complex | Antimicrobial activity studies |

| Schiff base of 3-formylindole and 4-aminobenzoic acid | VO(II), Cr(III), Mn(II), Fe(III), Ni(II), Cu(II), Cd(II) | Schiff base metal complex | Antibacterial activity studies |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for More Diverse Site-Specific 13C6 Labeling Patterns

Current synthetic methods for producing uniformly 13C6-labeled 2-aminobenzoic acid provide a valuable tool for tracer studies. However, the development of novel synthetic strategies is a key area of future research, aiming to create more diverse and site-specific 13C labeling patterns. researchgate.netnih.gov The ability to selectively place 13C atoms at specific positions within the benzoic acid ring and its functional groups would offer researchers finer control in metabolic tracing experiments and mechanistic studies.

Emerging synthetic strategies focus on late-stage functionalization and carbon-isotope exchange reactions, which could provide more efficient access to a variety of isotopologues. acs.org For instance, methods that allow for the introduction of a 13C label at a single, specific carbon atom would enable highly detailed investigations of reaction mechanisms and metabolic pathways. Such site-specific labeling is crucial for distinguishing between different metabolic routes and for accurately measuring kinetic isotope effects. researchgate.net

Table 1: Comparison of Labeling Strategies

| Labeling Strategy | Description | Advantages | Research Focus |

|---|---|---|---|

| Uniform Labeling | All six carbon atoms of the benzene (B151609) ring are 13C. | Provides a distinct mass shift for the entire molecule, useful for general metabolic tracing. | Increasing yield and reducing cost of synthesis. |

| Site-Specific Labeling | Only one or a few specific carbon atoms are 13C. | Allows for detailed mechanistic studies and elucidation of specific metabolic pathways. nih.gov | Development of regioselective reactions for 13C incorporation. researchgate.net |

| Combinatorial Labeling | Creating mixtures of molecules with different labeling patterns. | Enables the simultaneous determination of multiple kinetic isotope effects in enzymatic reactions. researchgate.net | Designing synthetic schemes that produce predictable and diverse labeling patterns. |

The development of these advanced synthetic routes will not only enhance the utility of labeled 2-aminobenzoic acid but also expand the toolbox available for stable isotope labeling of a wide range of aromatic compounds.

Integration of 13C6 Labeling with Advanced Multi-Omics and Systems Biology Approaches

The integration of stable isotope tracing with multi-omics platforms (genomics, transcriptomics, proteomics, and metabolomics) represents a powerful approach to understanding complex biological systems. nih.govnih.govucla.edu In this context, 2-Amino(13C6)benzoic acid can serve as a metabolic tracer to follow the fate of the anthranilate pathway and its interactions with other cellular processes at a systems level. acs.orgnih.gov

Systems biology aims to create a holistic view of biological processes by integrating data from multiple molecular layers. nih.govmixomics.org By introducing 13C6-labeled 2-aminobenzoic acid into a biological system, researchers can track the incorporation of the 13C label into downstream metabolites. researchgate.net This metabolomics data can then be correlated with changes in gene expression (transcriptomics) and protein abundance (proteomics) to build comprehensive models of metabolic networks. e-codi.org

Table 2: Multi-Omics Integration with 13C Labeling

| Omics Layer | Information Gained | Role of 2-Amino(13C6)benzoic acid |

|---|---|---|

| Metabolomics | Identification and quantification of metabolites. | Traces the metabolic fate of the anthranilate pathway. researchgate.net |

| Transcriptomics | Measurement of gene expression levels. | Correlates metabolic changes with the regulation of relevant genes. |

| Proteomics | Quantification of protein abundance and modifications. | Links metabolic activity to the expression and activity of enzymes in the pathway. |

| Systems Biology | Integrated network models of biological processes. | Provides quantitative data on metabolic fluxes to constrain and validate computational models. nih.gov |

Future research will focus on developing more sophisticated data integration strategies and computational tools to fully leverage the information generated from these multi-omics experiments. mixomics.orge-codi.org This will enable a more dynamic and comprehensive understanding of how metabolic pathways, such as the one involving 2-aminobenzoic acid, are regulated and respond to various stimuli.

Expansion of Computational Models for Predicting Isotopic Effects in Increasingly Complex Chemical and Biological Systems

Computational modeling is an essential tool for designing and interpreting stable isotope labeling experiments. nih.govnih.gov Future research will focus on expanding the capabilities of these models to more accurately predict isotopic effects in complex biological and chemical systems. The choice of a specific labeling pattern can significantly impact the ability to determine reaction fluxes, and computational optimization can help in selecting the most informative tracer experiment. nih.gov

Current models can simulate isotopomer distributions and are used to fit experimental data to estimate metabolic fluxes. nih.gov However, as research moves towards more complex systems, there is a need for models that can account for a wider range of variables, including compartmentalization of metabolism, dynamic changes in metabolic states, and the kinetic isotope effects of enzymatic reactions.

Advancements in this area will involve the development of more sophisticated algorithms and the integration of larger datasets. Machine learning and artificial intelligence approaches may also be employed to identify subtle patterns in labeling data and to build predictive models of metabolic behavior. These next-generation computational tools will be crucial for maximizing the information gained from experiments using 2-Amino(13C6)benzoic acid and other labeled compounds.

Exploration of New Applications in Materials Science, Environmental Tracing, and Isotopic Metrology

While 2-Amino(13C6)benzoic acid is primarily used in biological and biomedical research, its properties as a stable isotope-labeled compound open up possibilities for its application in other scientific fields.

Materials Science : In polymer science, labeled monomers can be used to study polymerization mechanisms and to characterize the structure and dynamics of polymer chains. The distinct spectroscopic signature of the 13C label allows for detailed analysis using techniques like solid-state NMR.

Environmental Tracing : Stable isotope tracers are widely used in environmental science to track the fate of pollutants and to study biogeochemical cycles. acs.org Labeled 2-aminobenzoic acid could potentially be used to trace the environmental degradation pathways of anthranilate and related aromatic compounds.

Isotopic Metrology : In analytical chemistry, isotopically labeled compounds serve as ideal internal standards for quantitative analysis by mass spectrometry. libios.frckisotopes.comnih.gov 2-Amino(13C6)benzoic acid can be used to improve the accuracy and precision of methods for quantifying its unlabeled counterpart in various matrices. The use of a fully carbon-13 labeled standard is particularly effective in correcting for matrix effects during ionization in mass spectrometry. nih.gov The development of certified reference materials for labeled compounds is an ongoing area of interest in metrology to ensure the comparability and traceability of chemical measurements.

The exploration of these new application areas will be driven by the increasing availability of sophisticated analytical instrumentation and the growing demand for highly accurate and precise measurement tools in various scientific disciplines.

Q & A

Q. What are the optimal synthetic routes for preparing isotopically pure 2-Amino-13C₆-benzoic acid?

To synthesize 2-Amino-13C₆-benzoic acid, isotopic labeling typically occurs during precursor formation. For example, substituting natural carbon sources with 13C-enriched substrates (e.g., 13C₆-benzene derivatives) in the aminobenzoic acid synthesis pathway. Key steps include:

- Catalytic carboxylation : Use 13C-labeled CO₂ or K¹³CN in the Kolbe-Schmitt reaction to introduce the carboxyl group .

- Amination : Optimize reaction time and temperature (e.g., 160–180°C) to prevent isotopic scrambling, as seen in analogous chlorobenzoic acid syntheses .

- Purification : Employ preparative HPLC with a C18 column and trifluoroacetic acid (TFA) mobile phase to isolate the labeled compound, ensuring >98% isotopic purity .

Q. Which spectroscopic techniques are most reliable for characterizing 2-Amino-13C₆-benzoic acid?

- 13C NMR : Directly confirms isotopic incorporation via distinct 13C signals. For example, the carboxyl carbon (δ ~170 ppm) and aromatic carbons (δ ~110–150 ppm) show resolved splitting patterns .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 158.06 for unlabeled vs. m/z 164.09 for 13C₆-labeled) .

- IR spectroscopy : Compare O-H (2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches with unlabeled analogs to detect isotopic effects .

Q. How does solvent selection impact the reactivity of 2-Amino-13C₆-benzoic acid in organic synthesis?

- Aqueous systems : Low solubility in water (similar to unlabeled 2-aminobenzoic acid) may necessitate pH adjustment (e.g., NaOH to deprotonate the carboxyl group) .

- Organic solvents : Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for reactions requiring high solubility, as demonstrated for methyl-substituted analogs .

Advanced Research Questions

Q. How does 13C labeling affect metabolic flux analysis using 2-Amino-13C₆-benzoic acid as a tracer?

- Isotopic dilution : Monitor via LC-MS/MS by tracking 13C enrichment in downstream metabolites (e.g., anthranilate derivatives). Calibrate using internal standards to correct for natural abundance 13C .

- Flux quantification : Apply isotopomer spectral analysis (ISA) to model metabolic pathways, accounting for isotopic scrambling in bacterial systems (e.g., E. coli studies with 4-aminobenzoic acid) .

Q. What experimental strategies prevent thermal degradation of 2-Amino-13C₆-benzoic acid in high-temperature reactions?

Q. How do isotopic effects influence NMR-based structural studies of 2-Amino-13C₆-benzoic acid complexes?

- 13C-13C coupling : Enhances resolution in 2D NMR (e.g., HSQC) for mapping hydrogen-bonding interactions in metal-organic frameworks (MOFs) .

- Chemical shift perturbations : Compare with unlabeled analogs to identify isotopic perturbations in aromatic ring currents, critical for crystallography refinement .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。